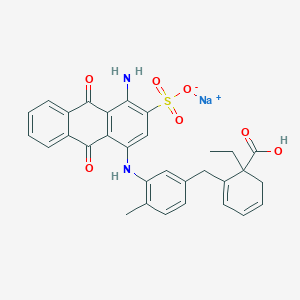
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes an anthryl group, a benzoate group, and a sulfonate group, among others.
Preparation Methods
The synthesis of Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate involves multiple steps, including the formation of intermediate compounds. The synthetic route typically includes:
Formation of the anthryl intermediate: This step involves the reaction of anthracene with suitable reagents to introduce the sulfonate and amino groups.
Coupling with the benzoate group: The intermediate is then coupled with a benzoate derivative under specific reaction conditions to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and sulfonate groups can undergo substitution reactions with suitable electrophiles or nucleophiles. Common reagents used in these reactions include potassium permanganate (oxidation), sodium borohydride (reduction), and various halogenating agents (substitution).
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Compared to other similar compounds, Sodium 1-ethyl 2-((3-((4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino)-p-tolyl)methyl)benzoate stands out due to its unique combination of functional groups. Similar compounds include:
- This compound
- Trisodium 4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulphonato-1-anthryl)amino]-6-[(2,5,6-trichloropyrimidin-4-yl)amino]benzene-1,3-disulphonate
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.
Properties
CAS No. |
93942-77-9 |
|---|---|
Molecular Formula |
C31H27N2NaO7S |
Molecular Weight |
594.6 g/mol |
IUPAC Name |
sodium;1-amino-4-[5-[(6-carboxy-6-ethylcyclohexa-1,3-dien-1-yl)methyl]-2-methylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C31H28N2O7S.Na/c1-3-31(30(36)37)13-7-6-8-19(31)14-18-12-11-17(2)22(15-18)33-23-16-24(41(38,39)40)27(32)26-25(23)28(34)20-9-4-5-10-21(20)29(26)35;/h4-12,15-16,33H,3,13-14,32H2,1-2H3,(H,36,37)(H,38,39,40);/q;+1/p-1 |
InChI Key |
FJAHOYDVKNJXFW-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(CC=CC=C1CC2=CC(=C(C=C2)C)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


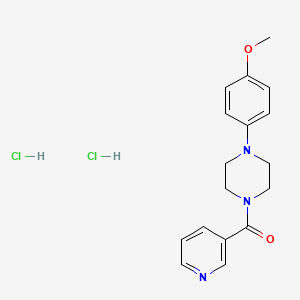
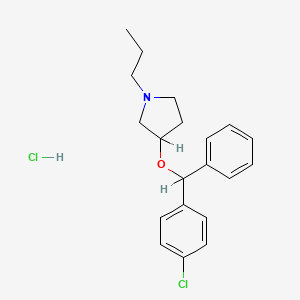

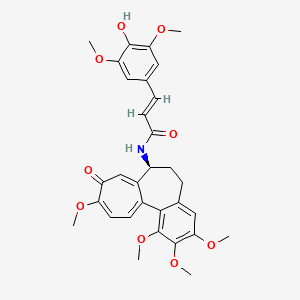
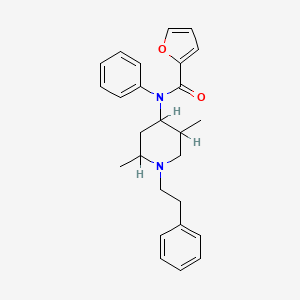
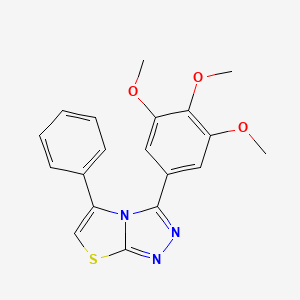
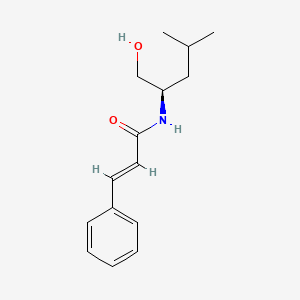
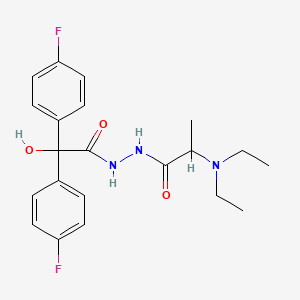
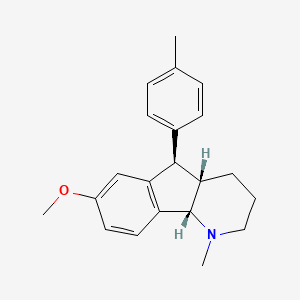
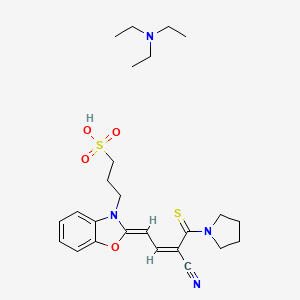
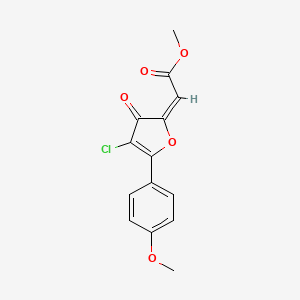

![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)

